2,2'-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid)
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Overview
Description
2,2’-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid) is an organic compound characterized by the presence of two nitrobenzenesulfonic acid groups connected via an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid) typically involves the reaction of 5-nitrobenzenesulfonic acid with ethane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2,2’-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction parameters are optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2,2’-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where the nitro or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and substituted aromatic compounds.
Scientific Research Applications
2,2’-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity and function. The nitro and sulfonic acid groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Ethane-1,2-diylbis(sulfanedi-yl)bis(pyridine N-oxide)
- 2,2’-Ethane-1,2-diylbis(azanediyl)bis(2-oxoethane-2,1-diyl)
- 2,2’-Ethane-1,2-diylbis(azanylylidenemethylylidene)bis(6-chlorophenol)
Uniqueness
2,2’-Ethane-1,2-diylbis(5-nitrobenzenesulfonic acid) is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6268-17-3 |
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Molecular Formula |
C14H12N2O10S2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-nitro-2-[2-(4-nitro-2-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H12N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h3-8H,1-2H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
HIWGPUSFNWIYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)CCC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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